Dibac

Ion Channel Pharmacology BK Channel Modulation Cardiovascular Research

Standard cationic dyes introduce mitochondrial artifacts, while fast-response probes lack sensitivity for sustained changes. DiBAC4(3) resolves both issues. - **Voltage sensing:** 0.625% fluorescence change per mV; no-wash FITC-compatible protocol (Ex/Em 493/516 nm). - **Pharmacology:** β1/β4-selective BK channel activator (Kd 5 μM α+β1 vs 20 μM α alone). - **Mitochondrial exclusion:** Negatively charged; eliminates organelle crosstalk in flow cytometry. Supplied as high-purity solid for HTS, electrophysiology reference, and immune cell assays.

Molecular Formula C8H18AlCl
Molecular Weight 176.66 g/mol
Cat. No. B8683951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibac
Molecular FormulaC8H18AlCl
Molecular Weight176.66 g/mol
Structural Identifiers
SMILESCC(C)C[Al+]CC(C)C.[Cl-]
InChIInChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1
InChIKeyHQMRIBYCTLBDAK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiBAC4(3) Voltage-Sensitive Dye Overview


DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol; CAS 70363-83-6) is a widely used slow-response, anionic bis-oxonol voltage-sensitive fluorescent dye for monitoring plasma membrane potential in live cells [1]. The compound exhibits fluorescence enhancement and a red spectral shift upon entering depolarized cells and binding to intracellular proteins or membranes . Its spectral properties (excitation ≈ 493 nm, emission ≈ 516 nm) make it compatible with standard FITC filter sets and flow cytometry lasers .

Why DiBAC4(3) Cannot Be Substituted


Generic substitution among voltage-sensitive dyes is not viable due to fundamental differences in response kinetics, spectral properties, ion channel selectivity, and mitochondrial interference. DiBAC4(3) is a slow-response, negatively charged bis-oxonol that redistributes across the plasma membrane according to membrane potential, yielding large fluorescence changes (~1% per mV) ideal for detecting slow, sustained changes in non-excitable cells [1]. In contrast, fast-response styryl dyes (e.g., di-4-ANEPPS) respond in microseconds but exhibit smaller fluorescence changes (~2-10% per 100 mV) and are better suited for excitable cells [2]. More critically, DiBAC4(3) uniquely functions as a potent, β-subunit-selective BK channel activator—a pharmacological property absent in other oxonol analogs (e.g., DiBAC4(5)) and completely lacking in cationic carbocyanine dyes [3]. These intrinsic functional divergences mean that selecting the wrong dye can compromise assay sensitivity, introduce off-target effects, or yield biologically irrelevant data.

DiBAC4(3) vs. Other Probes: Evidence


BK Channel Activation and β-Subunit Selectivity

DiBAC4(3) is not merely a passive membrane potential reporter; it is a potent BK channel activator with β-subunit selectivity. This property is absent in other voltage-sensitive dyes such as DiBAC4(5) and cationic carbocyanines. At 300 nM, DiBAC4(3) shifts the activation voltage of BK channel currents by approximately -30 mV in rBKαβ1-expressing HEK293 cells [1]. Kd values for BK channel activation in 0 mM Ca²⁺ are 20 μM for α-subunit alone versus 5 μM for α+β1, representing a 4-fold potentiation by the β1 subunit [2]. In contrast, DiBAC4(3) does not markedly affect BK channel α-subunit alone at 1 μM and partially blocks rBKαβ2 currents [3]. This β1/β4-selective activation is unique among voltage-sensitive dyes and establishes DiBAC4(3) as both a probe and a pharmacological modulator.

Ion Channel Pharmacology BK Channel Modulation Cardiovascular Research

Mitochondrial Exclusion Advantage

DiBAC dyes are excluded from mitochondria because of their overall negative charge, making them superior to carbocyanines for measuring plasma membrane potentials . Cationic carbocyanine dyes (e.g., DiOC6(3), JC-1) accumulate in mitochondria due to the negative mitochondrial membrane potential, confounding plasma membrane-specific measurements [1]. In contrast, DiBAC4(3) localizes exclusively to the plasma membrane, enabling unambiguous quantification of plasmalemmal potential changes [2].

Plasma Membrane Potential Flow Cytometry Live-Cell Imaging

No-Wash Assay Simplicity

DiBAC4(3) requires no active loading, permeabilization, or wash steps—it is simply added directly to cell culture media and equilibrates passively according to membrane potential . In contrast, cationic membrane potential probes (e.g., DiSC3(5)) typically require permeabilization treatments or extended incubation periods, adding assay complexity and potentially compromising cell viability . The anionic nature of DiBAC4(3) enables spontaneous entry into depolarized cells and efflux upon hyperpolarization, enabling continuous, reversible monitoring with minimal manipulation .

High-Throughput Screening Assay Development Live-Cell Analysis

FITC Spectral Compatibility

DiBAC4(3) exhibits excitation maximum at 493 nm and emission maximum at 516 nm, matching standard FITC/GFP filter sets . In contrast, DiBAC4(5) has excitation at 591 nm and emission at 615 nm, requiring Texas Red/Cy5 filter sets . This spectral difference is critical for laboratories with standard green-channel equipped microscopes and flow cytometers .

Fluorescence Microscopy Flow Cytometry Plate Reader Assays

Slow Response Kinetics vs. Fast Probes

DiBAC4(3) exhibits slow onset of response, limiting its utility for rapid depolarization events. In a direct comparison using voltage-gated K⁺ channel hElk-1, the FLIPR Membrane Potential (FMP) dye was 14-fold faster than DiBAC4(3) in response to depolarization [1]. Upon addition of 60 mM KCl, FMP fluorescence kinetics matched whole-cell current clamp recordings, whereas DiBAC4(3) lagged significantly [2]. Additionally, in vanilloid receptor-1 (VR1) studies, FMP showed superior kinetics and amplitude of capsaicin-induced fluorescence changes compared to DiBAC4(3) [3].

Assay Kinetics High-Throughput Screening Electrophysiology

Semi-Quantitative Membrane Potential Calibration

DiBAC4(3) fluorescence intensity can be semi-quantitatively calibrated to absolute membrane potential. In voltage-clamp experiments using HEKBK cells, the fluorescent intensity of DiBAC4(3) was measured at various potentials for calibration, and resting membrane potentials measured with DiBAC4(3) were roughly comparable to those recorded with a microelectrode [1]. Specifically, the membrane potential in HEKBKαβ cells was 10-20 mV more negative than native HEK cells [2]. Additionally, in endothelial cells, bis-oxonol fluorescence intensity changes averaged 0.625% per mV, enabling calibration of fluorescence signals to millivolt changes [3].

Membrane Potential Quantification Electrophysiology Ion Channel Assays

DiBAC4(3) Top Application Scenarios


BK Channel β-Subunit Opener Development

DiBAC4(3) uniquely functions as a β1/β4-selective BK channel activator (Kd = 5 μM for α+β1 vs. 20 μM for α alone; 300 nM shifts activation voltage by -30 mV) [1]. Researchers developing β-selective BK channel openers for cardiovascular or neurological applications should select DiBAC4(3) as both a reference tool compound and a membrane potential probe. Alternative dyes (e.g., DiBAC4(5), FMP) lack this pharmacological activity and cannot reveal β-subunit-dependent biology.

Plasma Membrane Potential by Flow Cytometry

DiBAC4(3) is excluded from mitochondria due to its negative charge, whereas cationic carbocyanines (e.g., DiOC6(3)) accumulate in both plasma and mitochondrial membranes [1]. For flow cytometry assays requiring unambiguous plasma membrane potential quantification (e.g., immune cell activation, apoptosis monitoring), DiBAC4(3) eliminates organelle crosstalk and simplifies data interpretation. The dye is excited by standard 488 nm argon lasers, enabling direct integration into existing flow cytometry workflows .

High-Throughput Screening for Slow-Onset Modulators

Despite its slower kinetics compared to FMP dye (14-fold slower in hElk-1 K⁺ channel assays) [1], DiBAC4(3) remains well-suited for detecting slow, sustained membrane potential changes. Its no-wash, direct addition protocol makes it ideal for HTS campaigns targeting chronic ion channel modulation, metabolic effects, or long-term drug exposure studies where rapid kinetic resolution is not required.

Semi-Quantitative Membrane Potential in Non-Excitable Cells

DiBAC4(3) enables semi-quantitative membrane potential measurements in non-excitable cells without the need for microelectrode impalement. Resting membrane potentials measured with DiBAC4(3) correlate with microelectrode recordings, and fluorescence changes can be calibrated to millivolt changes (0.625% FI change per mV) [1]. This approach is particularly valuable for high-content screening of guard cell protoplasts, endothelial cells, and other systems where electrophysiological access is challenging.

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